molecular formula C6H6S<br>C6H6S<br>C6H5SH B7761014 Benzenethiol CAS No. 16528-57-7

Benzenethiol

Cat. No.: B7761014
CAS No.: 16528-57-7
M. Wt: 110.18 g/mol
InChI Key: RMVRSNDYEFQCLF-UHFFFAOYSA-N
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Description

Benzenethiol (C₆H₅SH), also known as thiophenol or phenyl mercaptan, is a sulfur-containing aromatic compound characterized by a benzene ring with a thiol (-SH) functional group. It is a colorless to pale yellow liquid with a pungent odor, widely used as an intermediate in pharmaceuticals, agrochemicals, dyes, and conductive polymers (e.g., polythiophenes) . Its reactivity stems from the nucleophilic sulfur atom, enabling applications in organic synthesis, catalysis, and surface chemistry . This compound exhibits strong chemisorption on metal surfaces like silver and nickel, forming stable thiolate bonds critical for surface-enhanced Raman spectroscopy (SERS) . However, its high toxicity (LC₅₀ = 33 ppm in rats) and environmental hazards necessitate strict handling protocols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzenethiol
Source PubChem
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InChI

InChI=1S/C6H6S/c7-6-4-2-1-3-5-6/h1-5,7H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

RMVRSNDYEFQCLF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6S, Array
Record name PHENYL MERCAPTAN
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Related CAS

33411-63-1, 930-69-8 (hydrochloride salt)
Record name Benzenethiol, homopolymer
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Record name Thiophenol
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DSSTOX Substance ID

DTXSID7026811
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Molecular Weight

110.18 g/mol
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Physical Description

Phenyl mercaptan appears as a clear liquid with a repulsive odor. Boiling point 168.3 °C. Insoluble in water and denser than water. Very toxic by ingestion, skin absorption, and by inhalation. Used as a chemical intermediate and in mosquito control., Water-white liquid with an offensive, garlic-like odor; Note: A solid below 5 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to water white or pale yellow mobile liquid with repulsive, penetrating, garlic-like odour, Clear liquid with a repulsive odor., Water-white liquid with an offensive, garlic-like odor. [Note: A solid below 5 °F.]
Record name PHENYL MERCAPTAN
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

334.9 °F at 760 mmHg (EPA, 1998), 169.1 °C, 169.00 °C. @ 760.00 mm Hg, 168 °C, 336 °F
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Flash Point

127 °F (USCG, 1999), 127 °F, 50 °C (122 °F) (Closed cup), 132 °F
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0050.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

0.08 % at 77 °F (NIOSH, 2023), In water, 835 mg/L at 25 °C, Water solubility of 836 mg/l at 25 °C., In water, 470 mg/L at 15 °C, Very soluble in alcohol; miscible with ether, benzene, carbon disulfide, Soluble in ethanol, ethyl ether, benzene; slightly soluble in carbon tetrachloride, 0.835 mg/mL at 25 °C, Solubility in water: none, insoluble in water; slightly soluble in alcohol and ether; soluble in oils, (77 °F): 0.08%
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/504/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name Benzenethiol
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.0728 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.0775 g/cu cm at 20 °C, Relative density (water = 1): 1.07, 1.073-1.080, 1.073, 1.08
Record name PHENYL MERCAPTAN
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0050.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

Relative vapor density (air = 1): 3.8
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Vapor Pressure

1 mmHg at 65.48 °F (EPA, 1998), 1.93 [mmHg], Vapor pressure: 1 mm Hg at 18.6 °C; 10 mm Hg at 56 °C; 100 mm Hg at 106.6 °C, 1.93 mm Hg at 25 °C, Vapor pressure, kPa at 18 °C: 0.13, 1 mmHg at 65.48 °F, (65 °F): 1 mmHg
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/95
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0050.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Water-white liquid

CAS No.

108-98-5, 16528-57-7
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Source CAMEO Chemicals
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Melting Point

5.4 °F (EPA, 1998), -14.87 °C, -14.8 °C, -15 °C, 5.4 °F, 5 °F
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenethiol can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is typically produced through the reduction of benzenesulfonyl chloride with sulfuric acid and zinc. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Free-Radical Additions to Alkynes

Benzenethiol undergoes anti-Markovnikov additions to alkynes via free-radical intermediates. At 100°C in neat alkyne, 2-(phenylthio)vinyl radicals form, leading to isomeric (E/Z)-vinyl sulphides (Table 1) .

Key Findings :

  • Steric effects dominate product ratios. For example:

    • With tert-butyl(phenyl)acetylene, a 90:10 ratio of (Z)-vinyl sulphide to benzothiophene is observed .

    • Symmetrical dialkylacetylenes (e.g., 1,2-di-tert-butylacetylene) show poor reactivity due to steric hindrance .

  • Diphenyl disulphide (PhSSPh) reacts similarly, yielding 1,2-bis(phenylthio)ethylene derivatives via SH2 mechanisms .

Table 1: Product Distribution in Free-Radical Additions

Alkyne Substituent (R¹, R²)(E/Z)-Vinyl Sulphide RatioBenzothiophene Yield (%)
R¹ = Ph, R² = H85:150
R¹ = Ph, R² = t-Bu90:1010
R¹ = R² = Me50:500

Reactions with Transition Metal Complexes

This compound participates in oxidative addition and ligand substitution with Au(I), Au(III), and Pt(II) complexes .

Gold Complexes

  • [MeAuL] (L = phosphine): Reacts via free-radical chain mechanisms to form [(PhS)AuL] and methane .

    • Reactivity order: PMe₃ > PMePh₂ > PPh₃ (due to ligand electron-donating capacity) .

  • [Me₃AuL] : Non-radical pathway yields cis-[Me₂Au(SPh)L] .

Platinum Complexes

  • cis-[PtMe₂L₂] reacts to form trans-[PtMe(SPh)L₂] or trans-[Pt(SPh)₂L₂] via radical intermediates .

Iridium Complexes

  • Oxidative addition with trans-[IrX(CO)(Ph₃P)₂] (X = Cl, Br) follows second-order kinetics.

    • Hammett correlation (ρ = +3.2 for X = Cl) indicates electron-withdrawing substituents accelerate reaction .

    • Isotope effect : kₐₗₗₒ/kₐₗₗₒ = 1.2 (S-deuterated this compound) supports H-S bond cleavage in the rate-determining step .

Table 2: Activation Parameters for Ir(I) Oxidative Additions

Substituent (Y)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
NO₂12.1-23.4
H12.3-21.8
OMe12.0-20.1

Surface Reactions on Nickel Catalysts

On Ni(100), this compound decomposes to phenylthiolate (C₆H₅S⁻) and hydrogen at 90 K. C–S bond cleavage occurs at 270 K, forming benzene via surface-bound phenyl intermediates .

Key Observations :

  • Hydrogen pretreatment increases benzene yield by 37% and shifts reaction temperature by +20 K .

  • Deuterium studies : Single H/D incorporation in benzene confirms rapid hydrogenation of adsorbed phenyl .

  • Above 500 K, dehydrogenation produces polyaromatic hydrocarbons (PAHs) coadsorbed with sulfur .

Table 3: Benzene Formation on Nickel Surfaces

SurfaceBenzene Yield (%)Tₘₐₓ (K)
Ni(100)37270
Ni(111)65250
Ni(110)58260

Nucleophilic Substitution and Oxidation

  • SN2/E2 Competition : Benzenethiolate (PhS⁻) favors SN2 with primary alkyl halides but shifts to E2 with tertiary substrates due to steric hindrance .

  • Oxidation : Forms diphenyl disulphide (PhSSPh) under mild oxidative conditions (e.g., air, I₂) .

Thioacetal Formation

Reacts with aldehydes/ketones to form thioacetals , which are less stable than acetals but useful in deprotonation strategies (pKa ~32) . Cyclic thioacetals from dithiols enable carbonyl-to-hydrocarbon conversions .

Scientific Research Applications

Pharmaceutical Applications

Benzenethiol as a Chemical Intermediate

This compound serves as a vital intermediate in the synthesis of various pharmaceuticals. Its reactivity allows it to participate in diverse chemical reactions, facilitating the development of complex drug molecules. For instance, it is used in the synthesis of:

  • Antimicrobial agents : Compounds derived from this compound exhibit significant antibacterial properties.
  • Anti-cancer drugs : The compound's ability to form stable complexes with metal ions is exploited in creating novel anti-cancer agents.

Case Study: Synthesis of Bioactive Organosulfur Compounds

Recent research has highlighted a novel method for synthesizing organosulfur compounds using this compound derivatives. This approach has shown promise in drug discovery, particularly for developing new antibiotics and anti-cancer drugs. The method significantly reduces the number of synthetic steps required, enhancing efficiency and yield in pharmaceutical manufacturing .

Agricultural Applications

Use in Agrochemicals

This compound is utilized in the formulation of agrochemicals, including pesticides and herbicides. Its thiol group enhances the biological activity of these compounds, making them more effective against pests and weeds.

  • Pesticides : this compound derivatives are incorporated into pesticide formulations due to their ability to disrupt pest metabolism.
  • Fungicides : The compound's antimicrobial properties are leveraged to develop fungicides that protect crops from fungal infections.

Case Study: Eco-friendly Agrochemicals

Research indicates that this compound can be modified to create eco-friendly agrochemicals that minimize environmental impact while maintaining efficacy against agricultural pests .

Organic Synthesis

Role as a Building Block

In organic chemistry, this compound is employed as a building block for synthesizing various organosulfur compounds. Its high reactivity allows for facile transformations that are crucial in creating complex organic molecules.

Compound Type Application
SulfoxidesUsed as solvents and reagents in organic reactions
DisulfidesImportant in protein chemistry and biochemistry
ThioethersUtilized in pharmaceuticals and flavoring agents

Innovative Synthesis Techniques

Recent advancements have introduced methods that utilize this compound for synthesizing complex sulfur-containing compounds with potential applications in materials science and electronics .

Materials Science

Advanced Materials Development

This compound is also significant in materials science, particularly in the development of advanced materials such as conductive polymers and nanomaterials.

  • Conductive Polymers : The incorporation of thiol groups enhances the electrical conductivity of polymers, making them suitable for electronic applications.
  • Nanomaterials : this compound is used in the functionalization of nanoparticles, improving their stability and dispersibility.

Mechanism of Action

The mechanism of action of benzenethiol involves its ability to form strong bonds with metal ions and other electrophilic species. This reactivity is due to the presence of the thiol group (-SH), which can donate electrons to form stable complexes. In biological systems, this compound can interact with metal-containing enzymes, affecting their activity and function .

Comparison with Similar Compounds

Thioglycolic Acid (HSCH₂COOH)

  • Nucleophilicity : Less effective than benzenethiol in depolymerizing tannins due to polymerization into thioesters and instability at room temperature .
  • Applications : Primarily used in cosmetic formulations (e.g., permanent wave solutions) rather than industrial synthesis.

Benzene-p-Sulfonic Acid (C₆H₅SO₃H)

  • Nucleophilicity : Poor nucleophile compared to this compound, limiting its utility in depolymerization reactions .
  • Stability : More stable in acidic media but lacks the reducing properties of thiols.

Ethyl Mercaptan (C₂H₅SH) and Methyl Mercaptan (CH₃SH)

  • Toxicity : this compound is 140-fold more toxic than ethyl mercaptan (LC₅₀ = 4,740 ppm) and 20-fold more toxic than methyl mercaptan (LC₅₀ = 675 ppm) .
  • Reactivity : Smaller mercaptans are less aromatic and more volatile, favoring gas-phase reactions.

Alkanethiols (e.g., 1-Octanethiol)

  • Adsorption: Form ordered self-assembled monolayers (SAMs) on gold/silver, whereas this compound adopts a tilted geometry on silver, enhancing Raman signal stability .
  • SERS Enhancement: this compound shows 10¹⁴–10¹⁵ enhancement factors on silver nanoparticles, outperforming alkanethiols due to charge-transfer interactions .

1,3-Benzenedithiol (C₆H₄(SH)₂)

  • Binding : Dual thiol groups enable chelation with metal surfaces, but steric hindrance reduces adsorption efficiency compared to this compound .
  • Applications : Used in organic electronics for crosslinking, unlike this compound’s role in conductive polymers .

Benzothiazole and Benzoxazole

  • Reactivity: Benzothiazole is less reactive than benzoxazole in ring-opening reactions with aryl halides, requiring extended reaction times (16 hours vs. 6 hours). This compound derivatives (e.g., 2-(diphenylamino)this compound) are synthesized in high yields (79–85%) from benzothiazole .

t-Butylthiobenzene (C₆H₅SC(CH₃)₃)

  • Reaction Pathways : Forms ethyl 3-(phenylthio)cinnamate as a major product in polyphosphoric acid, unlike this compound, which produces bis-thioesters .
  • Electron Density : Bulky t-butyl groups reduce ring-closure efficiency compared to this compound derivatives .

Physical and Thermodynamic Properties

Property This compound Ethyl Mercaptan 1,3-Benzenedithiol
Molecular Weight (g/mol) 110.18 62.13 142.26
Boiling Point (°C) 169–170 35 230 (decomposes)
Solubility Slightly in water Insoluble in water Insoluble in water
S⁻H Bond Rotation Restricted Free N/A

Market and Substitutes

  • Substitutes: Thiophenol derivatives (e.g., 2-methoxythis compound) and aliphatic thiols (e.g., thioglycolic acid) compete in niche applications .
  • Market Constraints : High toxicity, raw material price volatility, and environmental regulations limit this compound’s adoption despite its role in smart polymers and cancer therapeutics .

Key Research Findings

  • Corrosion Inhibition: Substituted benzenethiols (e.g., o-amino this compound) show superior copper corrosion inhibition in acidic media compared to aliphatic thiols due to aromatic π-bond interactions .
  • Catalytic Decomposition : On Ni(111) surfaces, this compound decomposes into benzene (400 K) and polyaromatic hydrocarbons (PAHs) above 500 K, a pathway absent in alkanethiols .
  • Thermodynamics : Internal rotation of the -SH group in this compound is restricted, unlike smaller thiols, affecting its conformational stability .

Biological Activity

Benzenethiol, also known as phenyl mercaptan, is an organosulfur compound characterized by a thiol group (-SH) attached to a benzene ring. Its biological activity has garnered attention in various fields, particularly in toxicology and medicinal chemistry. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.

  • Molecular Formula : C₆H₆S
  • Molar Mass : 114.17 g/mol
  • Boiling Point : 168 °C
  • Solubility : Soluble in organic solvents, slightly soluble in water.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Toxicity : It is known for its irritant properties and potential toxicity in humans and animals.
  • Antioxidant Properties : Some studies suggest it may have antioxidant effects.
  • Potential Therapeutic Uses : Research indicates possible applications in cancer therapy and as a biochemical probe.

Toxicological Studies

Toxicological evaluations have demonstrated the following:

  • Acute Toxicity : The oral LD50 of this compound is approximately 42.6 mg/kg in rats . In mice, the oral LD50 is higher at 267 mg/kg . Dermal exposure can lead to severe irritation and systemic toxicity at high doses.
  • Chronic Exposure Effects : Long-term exposure can cause significant damage to organs such as the liver and kidneys. In various studies, exposure led to observable lesions in these organs .
  • Developmental Toxicity : In pregnant rabbits, doses of 50 mg/kg bw caused mortality during organogenesis, indicating potential developmental risks .

This compound's biological effects are primarily attributed to its thiol group, which can participate in redox reactions and interact with various biomolecules:

  • Redox Reactions : The thiol group can reduce disulfide bonds in proteins, potentially altering their function.
  • Metal Chelation : It may chelate heavy metals, thus influencing metal ion homeostasis within biological systems.

Case Study 1: Anticancer Potential

A study investigated the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated that certain modifications to the this compound structure enhanced cytotoxic activity against breast cancer cells (MCF-7) with IC50 values ranging from 0.24 to 0.92 µM depending on the derivative used . This suggests that this compound could serve as a scaffold for developing novel anticancer agents.

Case Study 2: Neuroprotective Effects

Research has shown that this compound may exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. In vitro studies demonstrated that treatment with this compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions .

Summary of Biological Activities

Activity TypeObservations
Toxicity Oral LD50 ~42.6 mg/kg (rats), 267 mg/kg (mice); severe irritation upon dermal exposure .
Antioxidant Effects Potential reduction of oxidative stress markers in neuronal cells .
Anticancer Activity Enhanced cytotoxicity against MCF-7 cells with IC50 values <1 µM for certain derivatives .

Q & A

Q. What are the critical safety protocols for handling benzenethiol in laboratory settings?

this compound is highly reactive and toxic. Key precautions include:

  • Store under nitrogen in airtight containers to prevent oxidation .
  • Avoid contact with oxidizing agents (e.g., peroxides, nitrates) and strong acids/alkalis due to incompatibility risks .
  • Use fume hoods, eye wash stations, and emergency showers. Contaminated clothing must be removed immediately and laundered separately .
  • Conduct regular medical monitoring, including liver/kidney function and lung capacity tests, for personnel with prolonged exposure .

Q. How can researchers mitigate inconsistencies in acute toxicity data for this compound?

Variations in reported LC₅₀ values (e.g., 1-hour vs. 4-hour exposures in rodents) arise from differences in exposure duration, metabolic pathways, and experimental models. To address this:

  • Standardize exposure protocols (e.g., fixed durations, controlled vapor pressures) .
  • Validate results using multiple species (e.g., rats, mice) and include post-exposure observation periods (≥14 days) to account for delayed effects .

Q. What analytical techniques are recommended for detecting this compound in trace concentrations?

  • Surface-Enhanced Raman Spectroscopy (SERS): Effective for detecting this compound at ppm levels due to its high SERS activity .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for quantifying this compound and its metabolites (e.g., methylphenylsulphone) in biological samples .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound-induced oxidative stress in biological systems?

this compound undergoes cyclic redox reactions:

  • Auto-oxidation generates reactive oxygen species (ROS), converting oxyhemoglobin to methemoglobin .
  • Disulfide reduction by glutathione perpetuates oxidative flux, inhibiting glycolysis and hexose monophosphate shunt pathways at ≥0.5 mM concentrations .
  • Adaptive responses occur at 0.25 mM, suggesting threshold-dependent toxicity .

Q. How does this compound adsorption on metal surfaces influence its reactivity?

On Ni(111):

  • This compound dissociates into phenyl thiolate (C₆H₅S⁻) at 110 K, with the aromatic ring tilted relative to the surface .
  • Low coverages favor decomposition to atomic sulfur and carbon, while high coverages promote benzene formation via hydrogenolysis at 263 K . On Au(111): Contradictory reports exist on self-assembled monolayer (SAM) order. Factors like substrate preparation and purity may explain discrepancies .

Q. What methodological approaches resolve contradictions in this compound’s metabolic pathways?

  • Isotopic Labeling: Track S-methylation (to methylphenylsulphide) and subsequent oxidation/hydroxylation using ³⁵S-labeled this compound .
  • Urinary Metabolite Profiling: Identify conjugates (e.g., hydroxy-methylphenylsulphone) via HPLC-MS to confirm hepatic oxidation pathways .

Q. How do computational models enhance understanding of this compound’s thermodynamic properties?

  • Density Functional Theory (DFT): Predicts adsorption geometries and electronic interactions on metal surfaces (e.g., tilt angles of phenyl thiolate) .
  • Benchmark Dose (BMD) Modeling: Quantifies hepatotoxicity using liver weight changes in rodents, with a default benchmark response of 1 SD above control means .

Data Contradiction Analysis

Q. Why do studies report conflicting LC₅₀ values for this compound in rodents?

  • Exposure Duration: 1-hour LC₅₀ in rats (1,900 mg/m³) vs. 4-hour LC₅₀ (~140 mg/m³) highlights time-dependent toxicity .
  • Species Variability: Mice show higher sensitivity to respiratory irritation than rats due to differences in mucosal lining .
  • Vapor Pressure Variability: Saturated atmospheres (up to 12,000 mg/m³) may skew results if not calibrated .

Q. What factors contribute to inconsistent reports on SAM formation of benzenethiolate on Au(111)?

  • Substrate Preparation: Contamination or defects in Au(111) surfaces disrupt ordered phases .
  • Purity: Trace impurities in this compound samples inhibit monolayer self-assembly .
  • Measurement Techniques: LEED and HREELS may differ in sensitivity to surface order .

Methodological Recommendations

Q. How to design experiments for assessing this compound’s corrosion inhibition on copper?

  • Potentiostatic Polarization: Measure inhibition efficiency in H₂SO₄/NaOH solutions using substituted derivatives (e.g., p-amino this compound) .
  • Cyclic Voltammetry: Identify passivation layers formed by thiol-copper complexes .

Q. What strategies optimize this compound’s use in photodynamic therapy (PDT) applications?

  • Covalent Organic Frameworks (COFs): Embed this compound to generate ROS (e.g., O₂⁻•) under red light, targeting glioma cells via sulfur-centered radical pathways .
  • Dosimetry Controls: Monitor H₂O₂ production to avoid off-target oxidative damage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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